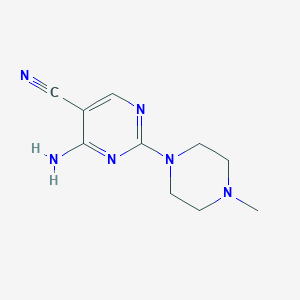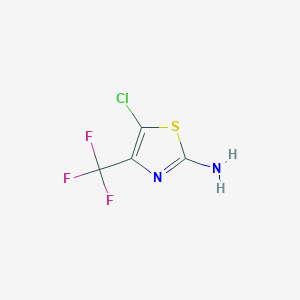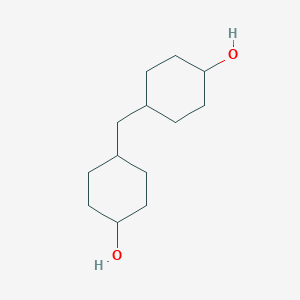
4,4'-Methylenedi(cyclohexan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'4,4'-Methylenedi(cyclohexan-1-ol)' is a chemical compound that has been widely used in scientific research due to its unique properties. It is a cyclic compound with two hydroxyl groups and a methylene bridge. The compound is also known as 'MCH' and is commonly used as a solvent, reagent, and intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of '4,4'-Methylenedi(cyclohexan-1-ol)' is not well understood. However, it is believed that the compound acts as a reducing agent and can undergo redox reactions with other compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of '4,4'-Methylenedi(cyclohexan-1-ol)' have not been extensively studied. However, it has been shown to have antioxidant properties and can protect cells from oxidative stress. The compound has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using '4,4'-Methylenedi(cyclohexan-1-ol)' in lab experiments include its unique properties, such as its ability to act as a reducing agent and its antioxidant and anti-inflammatory properties. However, the limitations of using the compound include its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the use of '4,4'-Methylenedi(cyclohexan-1-ol)' in scientific research. One potential direction is the development of new drugs and pharmaceuticals based on the compound's unique properties. Another direction is the exploration of the compound's potential as a catalyst in organic synthesis. Further research is also needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.
Méthodes De Synthèse
The synthesis of '4,4'-Methylenedi(cyclohexan-1-ol)' can be achieved through several methods. One of the most commonly used methods is the reaction of cyclohexanone with formaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of '4,4'-Methylenedi(cyclohexan-1-ol)'.
Applications De Recherche Scientifique
'4,4'-Methylenedi(cyclohexan-1-ol)' has been extensively used in scientific research due to its unique properties. It has been used as a solvent and reagent in organic synthesis, as well as an intermediate in the synthesis of various compounds. The compound has also been used in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
107870-37-1 |
|---|---|
Nom du produit |
4,4'-Methylenedi(cyclohexan-1-ol) |
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
4-[(4-hydroxycyclohexyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H24O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h10-15H,1-9H2 |
Clé InChI |
WXQZLPFNTPKVJM-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CC2CCC(CC2)O)O |
SMILES canonique |
C1CC(CCC1CC2CCC(CC2)O)O |
Synonymes |
[trans(trans)]-4,4'-Methylenebiscyclohexanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



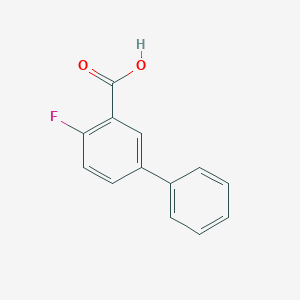
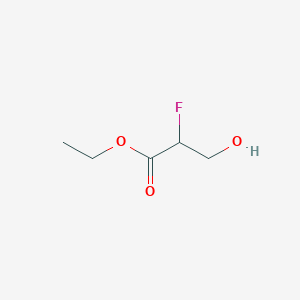
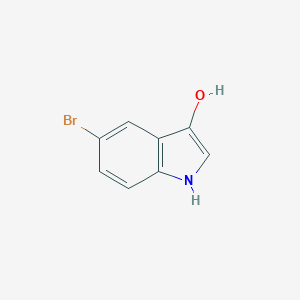
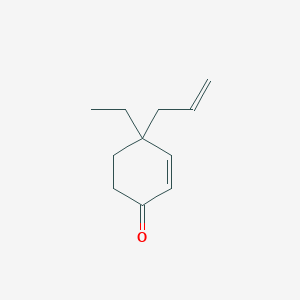
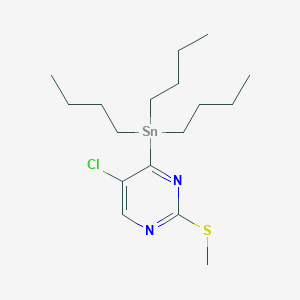
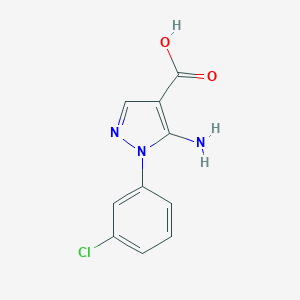
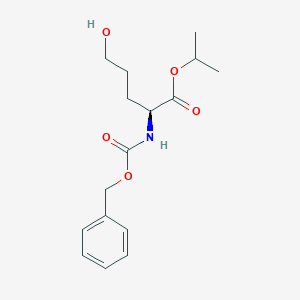

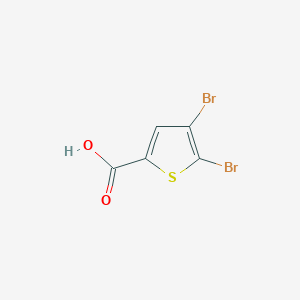
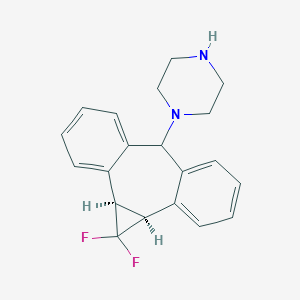
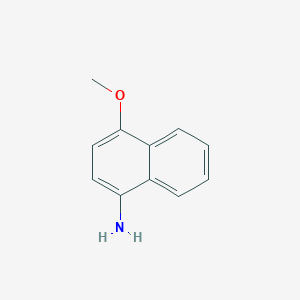
![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)
